molecular formula C16H20N2OS2 B15190326 7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide CAS No. 728890-52-6

7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide

Cat. No.: B15190326
CAS No.: 728890-52-6
M. Wt: 320.5 g/mol
InChI Key: LUXAHBUKMVESIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide typically involves the reaction of 4-phenyl-2-thiazolylamine with a heptanoyl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazole derivatives. Its mercapto group also provides additional reactivity, allowing for further chemical modifications .

Properties

CAS No.

728890-52-6

Molecular Formula

C16H20N2OS2

Molecular Weight

320.5 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanylheptanamide

InChI

InChI=1S/C16H20N2OS2/c19-15(10-6-1-2-7-11-20)18-16-17-14(12-21-16)13-8-4-3-5-9-13/h3-5,8-9,12,20H,1-2,6-7,10-11H2,(H,17,18,19)

InChI Key

LUXAHBUKMVESIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCCCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.